molecular formula C6H6ClN3 B2476877 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile CAS No. 1001500-05-5

3-(4-chloro-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2476877
CAS No.: 1001500-05-5
M. Wt: 155.59
InChI Key: DLPSTMNNCCEIGU-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPSTMNNCCEIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical reactions:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : It can be oxidized to form oxides or reduced to produce amines.
Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of chloro group with nucleophilesSodium amide, thiourea
OxidationFormation of oxidesPotassium permanganate, hydrogen peroxide
ReductionFormation of aminesLithium aluminum hydride, sodium borohydride

Biological Research

3-(4-chloro-1H-pyrazol-1-yl)propanenitrile has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit significant antimicrobial activity, making this compound a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition .

Pharmaceutical Applications

The compound is explored as a lead candidate in drug development due to its ability to interact with specific molecular targets. Its mechanism of action typically involves binding to enzymes or receptors, thereby modulating biochemical pathways relevant to various diseases .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Properties
Research focusing on the anticancer effects of pyrazole derivatives revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This finding supports further exploration in oncology settings.

Biological Activity

3-(4-chloro-1H-pyrazol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorine atom and a propanenitrile group. Its molecular formula is C5H6ClN3C_5H_6ClN_3, and it has a molecular weight of approximately 157.57 g/mol. The structural characteristics influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The chloro group can enhance binding affinity, while the nitrile group may participate in various biochemical pathways, leading to modulation of enzymatic activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against a panel of bacterial strains, reporting minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity.
  • Anticancer Mechanism : In a recent investigation on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrazole ring, chlorine at position 4Antimicrobial, Anticancer
3-(4-chloro-1H-pyrazol-1-yl)pentanenitrileLonger carbon chainVarying biological effects
5-(4-chlorophenyl)-2-methylpyrazoleContains phenyl groupDifferent activity profile

Research Applications

The compound is being investigated for various applications beyond antimicrobial and anticancer activities:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting specific diseases.
  • Agrochemical Use : Its properties are being explored for potential use in crop protection against pests and diseases .

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